molecular formula C19H15N3O4S B2738262 (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-80-0

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2738262
CAS No.: 865199-80-0
M. Wt: 381.41
InChI Key: JWLCJQBSXDKEIJ-VZCXRCSSSA-N
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Description

The compound (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted with a methoxy group at position 6. The imino group at position 2 is linked to a 4-cyanobenzoyl moiety, while the acetate ester at position 3 adopts a methyl group. The Z-configuration denotes the spatial arrangement around the imino double bond, which influences molecular interactions and reactivity.

Properties

IUPAC Name

methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-25-14-7-8-15-16(9-14)27-19(22(15)11-17(23)26-2)21-18(24)13-5-3-12(10-20)4-6-13/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLCJQBSXDKEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and literature.

  • Molecular Formula : C18H12FN3O3S
  • Molecular Weight : 369.37 g/mol
  • IUPAC Name : methyl 2-[2-(4-cyanobenzoyl)imino-6-methoxybenzo[d]thiazol-3-yl]acetate

Biological Activity Overview

The biological activity of benzothiazole derivatives, including the compound under discussion, has been widely studied. They are known for their diverse pharmacological properties including:

  • Anticancer Activity
  • Anti-inflammatory Effects
  • Analgesic Properties
  • Antimicrobial Effects

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study on related compounds demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines, including A431 and A549 cells. The lead compound exhibited IC50 values indicating effective cytotoxicity against these lines, which suggests that this compound may similarly exhibit potent anticancer properties due to structural analogies with other active benzothiazole derivatives .

CompoundCell LineIC50 (µM)
B7A4311
B7A5492
4iHOP-920.5

Anti-inflammatory Activity

In vivo studies have shown that benzothiazole derivatives can significantly reduce inflammation markers. For example, compounds similar to this compound were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated a marked reduction in edema compared to control groups .

The mechanisms underlying the biological activities of benzothiazole derivatives often involve:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to decrease levels of IL-6 and TNF-α, which are crucial in inflammatory responses.
  • Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives:

  • Study on Anti-inflammatory Properties :
    • Objective : Evaluate anti-inflammatory effects using a rat model.
    • Findings : Significant reduction in paw edema was observed with a specific derivative at doses ranging from 10 to 50 mg/kg.
  • Anticancer Screening :
    • Objective : Assess cytotoxicity against multiple cancer cell lines.
    • Results : Compounds showed IC50 values ranging from 0.5 to 5 µM across different cell lines, indicating strong potential for development as anticancer agents.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds containing benzothiazole derivatives exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cell proliferation pathways and inducing apoptosis in cancer cells . The specific structure of (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate may enhance these effects, making it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that this compound could play a role in developing anti-inflammatory drugs.

Acetylcholinesterase Inhibition

Recent studies indicate that benzothiazole derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's . The inhibition of this enzyme leads to increased acetylcholine levels, potentially improving cognitive function.

Case Studies

  • Antitumor Activity : A study focusing on benzothiazole derivatives reported significant anticancer activity against various cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of compounds like this compound in cancer therapy .
  • Anti-inflammatory Mechanisms : Another research effort evaluated the anti-inflammatory effects of similar compounds, demonstrating their ability to modulate inflammatory pathways effectively. This study provides a framework for exploring the therapeutic applications of this compound in inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues

The most structurally analogous compound identified is (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1) . Key differences include:

  • Benzoyl substituent: The target compound has a 4-cyano group, whereas the analogue features a 4-nitro group.
  • Ester group : The target uses a methyl ester , while the analogue employs an ethyl ester , which may enhance lipophilicity and alter metabolic stability.
  • Methoxy position : The target compound’s methoxy group at position 6 on the benzothiazole ring is absent in the analogue, which could influence steric hindrance and hydrogen-bonding capacity.
Table 1: Structural and Predicted Physicochemical Comparison
Compound Name Benzoyl Substituent Ester Group Molecular Weight (g/mol) Predicted logP
Target Compound 4-cyano Methyl ~383.4* ~2.1†
(Z)-ethyl analogue (CAS 338966-35-1) 4-nitro Ethyl ~397.4* ~2.5†
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid N/A N/A 219.26 ~1.8‡

*Calculated based on structural formula. †Estimated using fragment-based methods (nitro > cyano in lipophilicity). ‡Based on carboxylic acid and thiazole groups.

Physicochemical Properties

  • Lipophilicity : The ethyl ester analogue is predicted to have a higher logP (~2.5) than the target compound (~2.1) due to the longer alkyl chain and nitro group .
  • Solubility : The methyl ester in the target compound may confer slightly better aqueous solubility compared to the ethyl analogue.
  • Melting Points : While direct data are unavailable, related compounds like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid exhibit a melting point of 139.5–140°C , suggesting that crystalline packing in benzothiazole derivatives is influenced by substituent polarity.

Similarity Analysis

Using Tanimoto coefficients (a common metric for structural similarity ), the target compound and its ethyl ester analogue would share high similarity due to overlapping benzothiazole and benzoyl motifs. Differences in substituents (cyano vs. nitro, methoxy vs. H) would reduce the coefficient, reflecting distinct electronic and steric profiles.

Q & A

Q. What are the typical synthetic routes for (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate, and what key intermediates are involved?

Methodological Answer: The synthesis involves multi-step reactions, often starting with benzo[d]thiazole derivatives. A common approach includes:

Condensation : React 6-methoxybenzo[d]thiazol-2-amine with 4-cyanobenzoyl chloride to form the imine linkage.

Hydrazone Formation : Treat the intermediate with hydrazine derivatives to generate hydrazones (e.g., via reflux in ethylene glycol) .

Cyclization : Use glacial acetic acid under reflux to cyclize hydrazones into heterocyclic cores (e.g., indeno[1,2-c]pyrazol-4-ones) .

Esterification : Introduce the methyl acetate group via alkoxycarbonylation using methanol and catalytic acid .

Q. Key Intermediates :

StepIntermediateReagents/Conditions
12-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazole4-cyanobenzoyl chloride, DMF, 80°C
2Hydrazone derivativeHydrazine hydrate, ethylene glycol, reflux (2 h)
3Cyclized coreGlacial acetic acid, reflux (7–9 h)
4Final productMethyl iodide, K₂CO₃, acetone

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves Z/E isomerism and confirms bond angles/lengths (e.g., dihedral angles between thiazole and ester groups) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and imino protons (δ 8.5–9.0 ppm).
    • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and cyano groups (δ 115–120 ppm).
  • IR Spectroscopy : Detects C≡N (2240 cm⁻¹) and C=O (1720 cm⁻¹) stretches.
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Zone of Inhibition : Disk diffusion at 100 µg/mL .
  • Cytotoxicity Screening :
    • MTT Assay : Test against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Enzyme Inhibition :
    • Kinase Assays : Measure IC₅₀ against tyrosine kinases using ATP-Glo™ .

Advanced Research Questions

Q. How can computational chemistry methods predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., EGFR kinase). Key interactions:
    • Hydrogen bonding between the cyanobenzoyl group and Lys721.
    • Hydrophobic interactions with thiazole and methoxy groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : Compute ΔG binding with MM/PBSA .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use CLSI guidelines for antimicrobial tests to ensure consistency in inoculum size and media .
  • Purity Validation :
    • Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Orthogonal Assays :
    • Compare MIC data with live/dead staining (SYTOX Green) to rule out false negatives .

Q. How does the substitution pattern on the benzothiazole ring influence pharmacokinetic properties?

Methodological Answer:

  • Structural Modifications :
    • Replace 6-methoxy with 6-ethoxy to enhance lipophilicity (logP ↑ 0.5).
    • Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .
  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Microsomal Stability : Incubate with rat liver microsomes; monitor via LC-MS .

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